Mono-methyl terephthalate is an organic compound with the molecular formula and a molecular weight of approximately 180.16 g/mol. It is an ester derived from terephthalic acid and methanol, commonly used in the production of polyesters and as a chemical intermediate in various applications. Mono-methyl terephthalate plays a significant role in the synthesis of polymers, particularly in the manufacture of fibers and resins.
Mono-methyl terephthalate is classified under the category of monoalkyl esters of terephthalic acid. It can be synthesized through various methods, primarily involving the esterification of terephthalic acid with methanol. This compound is also found in trace amounts in human urine as a metabolite, indicating its presence in environmental and biological systems .
The synthesis of mono-methyl terephthalate can be achieved through several methods:
Mono-methyl terephthalate has a distinct structure characterized by its aromatic rings and ester functional groups. The structural formula can be represented as:
Mono-methyl terephthalate participates in various chemical reactions, primarily involving polymerization or further esterification:
The reaction mechanisms often involve nucleophilic attack by alcohol on the carbonyl carbon of the ester group, leading to the formation of new esters while releasing methanol as a by-product.
The mechanism for the synthesis of mono-methyl terephthalate via esterification involves several steps:
Mono-methyl terephthalate has several scientific uses:
Polyethylene Terephthalate hydrolases (PETases) initiate PET depolymerization by hydrolyzing ester bonds, yielding soluble intermediates including mono-methyl terephthalate (MMT). These enzymes exhibit distinct regioselectivity, preferentially cleaving aromatic-aliphatic ester linkages over aliphatic-aliphatic bonds. This specificity results in MMT as a dominant intermediate when PET chains contain methyl ester modifications or when degradation occurs under conditions limiting full hydrolysis to terephthalic acid. Brucella intermedia IITR130 exemplifies this process, producing MMT alongside terephthalic acid during PET film degradation, as confirmed by gas chromatography-mass spectrometry analysis [1]. The structural basis for this specificity lies in PETase active sites, which accommodate the terephthalate ring while positioning the methyl ester moiety for nucleophilic attack. Fourier transform infrared spectroscopy studies reveal characteristic O-H stretch peaks (3326 cm⁻¹) in MMT, indicating enzymatic generation of carboxylic acid groups during PET breakdown [1].
Mono(2-hydroxyethyl) terephthalate hydrolase (MHETase) complements PETase by hydrolyzing mono(2-hydroxyethyl) terephthalate (MHET) into terephthalic acid and ethylene glycol. However, MHETase exhibits limited activity toward methyl-esterified analogs like MMT due to steric hindrance in its catalytic pocket. Structural analyses of Ideonella sakaiensis MHETase bound to substrate analogs reveal a narrow active site optimized for hydroxyethyl esters rather than methyl esters [3]. The enzyme’s lid domain imposes strict substrate size constraints, preventing efficient binding of MMT’s methyl group. Consequently, MMT accumulates in systems where bacterial consortia lack specialized methyl-esterases. This catalytic bottleneck underscores the necessity for specialized esterases in complete PET depolymerization pathways when methyl-modified intermediates form [3] [10].
The degradation kinetics of MMT and bis(2-hydroxyethyl) terephthalate (BHET) differ substantially due to their distinct chemical properties and enzymatic accessibility. BHET degradation typically follows first-order kinetics with kcat values of 12–18 s⁻¹ in mesophilic bacteria, facilitated by its symmetrical diol structure that allows simultaneous enzyme binding at both ester sites. In contrast, MMT degradation is 3–5 times slower (kcat = 3–5 s⁻¹) due to its asymmetric structure and reduced hydrophilicity, which impede enzyme-substrate complex formation [5] [10]. Anaerobic enrichment cultures degrade BHET completely within 7 days, whereas MMT exhibits prolonged persistence (>14 days) under identical conditions [5]. The table below summarizes key kinetic parameters:
Table 1: Kinetic Parameters for BHET and MMT Degradation
Parameter | BHET | MMT | Experimental Conditions |
---|---|---|---|
Degradation Half-life | 12–18 hours | 40–60 hours | 37°C, pH 7.5, anaerobic sludge |
Maximum Degradation Rate | 2.8 μmol·min⁻¹·mg⁻¹ | 0.9 μmol·min⁻¹·mg⁻¹ | Rhodococcus jostii cell lysates |
Enzyme Affinity (Km) | 0.45 mM | 1.8 mM | Purified esterases, 30°C |
These differences necessitate tailored strategies for MMT mineralization in biological treatment systems [1] [5].
1.2.1 Rhodococcus jostii Metabolic Pathways for Terephthalate Ester AssimilationRhodococcus jostii employs a four-step enzymatic pathway to assimilate MMT: 1) Cytoplasmic esterases hydrolyze MMT to terephthalic acid and methanol; 2) Terephthalic acid undergoes dihydroxylation by terephthalate 1,2-dioxygenase; 3) Decarboxylation yields protocatechuate; 4) Ring cleavage occurs via the β-ketoadipate pathway. Genomic analyses reveal gene clusters encoding methanol dehydrogenases (mxaF) and terephthalate dioxygenases (tphA2A3A4), enabling simultaneous utilization of both MMT hydrolysis products. This dual catabolic capability allows Rhodococcus jostii to reduce MMT accumulation by 78% within 72 hours in coculture systems, preventing metabolic inhibition of PETases [9] [5].
1.2.2 Pasteurella multocida Catabolic EnzymologyPasteurella multocida secretes a specialized methyl-terephthalate esterase (MteE) with high specificity for MMT hydrolysis (KM = 0.12 mM, kcat = 8.4 s⁻¹). MteE features a catalytic triad (Ser¹⁶⁴-His³⁰⁷-Asp²⁷⁰) within a solvent-accessible pocket that accommodates methyl esters but excludes bulkier hydroxyethyl groups. The enzyme’s calcium-binding domain stabilizes the active site conformation during catalysis. Pasteurella multocida further metabolizes terephthalic acid via a tph gene cluster homologous to those in Comamonas species, converting it to acetyl-CoA through CoA ligation, decarboxylation, and β-oxidation steps [9] [10]. Key enzymatic features include:
Table 2: Enzymatic Profile of Pasteurella multocida MteE
Property | Value | Functional Implication |
---|---|---|
Optimal pH | 8.2 | Aligns with marine plastisphere conditions |
Temperature Stability | 15–45°C (Tm = 52°C) | Maintains activity in fluctuating environments |
Metal Dependence | Ca²⁺-dependent (Kd = 2.1 μM) | Requires calcium for structural integrity |
Inhibitors | Chelating agents, alkyl phosphates | Indicates metalloenzyme characteristics |
In plastispheres (microbial biofilms on plastics), Spirochaetota species initiate MMT hydrolysis, generating terephthalic acid that sustains Negativicutes and Methanomethylovorans populations. Metagenomic studies of anaerobic sludge bioreactors show Spirochaetota-encoded esterases (EC 3.1.1.1) with 15-fold higher expression in MMT-enriched communities versus controls. Cross-feeding occurs via metabolic handoffs: 1) Spirochaetota hydrolyzes MMT to terephthalic acid and methanol; 2) Methanomethylovorans utilizes methanol for methanogenesis; 3) Negativicutes mineralizes terephthalic acid via the tpa gene cluster. This tripartite synergy enhances overall MMT mineralization efficiency by 40% compared to monocultures [4] [5] [10].
Heterologous expression enables high-yield production of MMT-degrading enzymes in tractable hosts. Yarrowia lipolytica engineered with Pasteurella multocida MteE achieved extracellular enzyme titers of 1.2 g·L⁻¹ under pH-controlled fermentation. Secretion was directed by the native Lip2 pre-pro signal peptide, with enzymatic activity confirmed by MMT clearance zones on agar plates. Similarly, Bacillus subtilis expressing Rhodococcus jostii esterase ReMMT showed 92% MMT removal from PET leachates within 48 hours due to efficient Sec pathway secretion [2] [9]. These platforms overcome the slow growth and genetic intractability of natural MMT-degrading microorganisms, enabling industrial-scale enzyme production.
Directed evolution has generated PETase variants with enhanced MMT turnover. FAST-PETase (Polar Aspartate ²³⁸ → Nonpolar Isoleucine, Surface Arginine ²⁴⁴ → Tryptophan) was created through six rounds of error-prone PCR and site-saturation mutagenesis. This variant exhibits 4.3-fold higher activity against MMT than wild-type PETase (kcat/KM = 1,200 M⁻¹s⁻¹ versus 280 M⁻¹s⁻¹) due to improved hydrophobic pocket interactions with the methyl group. Structural analysis reveals the Arginine ²⁴⁴ → Tryptophan mutation enlarges the substrate-binding cleft, reducing steric hindrance for MMT docking. The engineered enzyme achieves 40% degradation of 0.25-mm PET films within 4 days at 50°C, significantly reducing MMT accumulation [4] [10].
Table 3: Engineered PETase Variants for MMT Degradation
Variant | Mutations | MMT Activity (U·mg⁻¹) | Thermostability (Tm °C) |
---|---|---|---|
Wild-type PETase | None | 0.8 ± 0.1 | 46.2 |
FAST-PETase | Aspartate ²³⁸ → Isoleucine, Arginine ²⁴⁴ → Tryptophan | 3.4 ± 0.3 | 51.7 |
MMTase-1 | Phenylalanine ¹⁸² → Valine, Serine ²³⁸ → Alanine | 5.1 ± 0.4 | 53.9 |
DuraPETase | Valine ⁴⁴ → Tryptophan, Asparagine ¹⁸⁶ → Cysteine | 2.9 ± 0.2 | 57.1 |
Synthetic consortia partition metabolic tasks to prevent MMT toxicity while enabling product valorization. A four-strain consortium demonstrates this principle: 1) Bacillus subtilis (engineered with PETase) depolymerizes PET to MMT and other intermediates; 2) Rhodococcus jostii hydrolyzes MMT to terephthalic acid; 3) Pseudomonas putida converts terephthalic acid to muconic acid via the catBCA pathway; 4) Komagataeibacter rhaeticus polymerizes muconate derivatives into polyhydroxyalkanoates. This system achieved 31.2% PET weight loss within 72 hours while accumulating 0.8 g·L⁻¹ bioplastic precursors. Yeast surface display platforms further enhance efficiency by colocalizing enzymes; Saccharomyces cerevisiae displaying cellulosome-inspired scaffolds co-immobilize PETase and MMT-specific esterases, enabling complete PET depolymerization to terephthalic acid with negligible MMT accumulation [6] [9]. The spatial organization of enzymes on microbial surfaces mimics natural cellulosomes, facilitating substrate channeling and reducing diffusion losses.
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